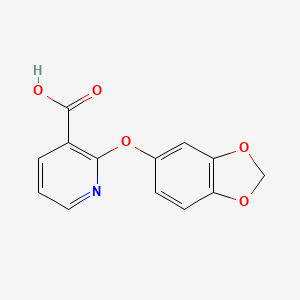

2-(1,3-苯并二氧杂环-5-氧基)吡啶-3-羧酸

描述

The compound "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" is a chemical entity that can be inferred to have a pyridine ring substituted with a benzodioxole moiety and a carboxylic acid group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical properties, which can be used to infer the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of pyridine derivatives with various substituents. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes has been reported . Similarly, the synthesis of pyridinone carboxylic acids from 3-acetyl-4H- benzopyran-4-one and benzothiopyran-4-one has been described . These methods could potentially be adapted for the synthesis of "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

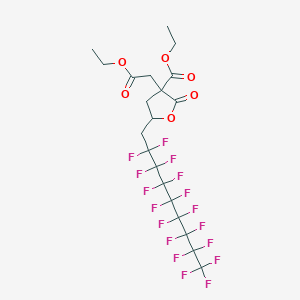

Molecular Structure Analysis

The molecular structure of compounds related to "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" has been studied using various spectroscopic techniques. For example, lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids have been characterized, and their crystal structures have been determined by single-crystal X-ray diffraction . The structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was also unambiguously assigned using X-ray diffraction analysis . These studies suggest that the molecular structure of "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of pyridine derivatives with carboxylic acids has been explored, showing the formation of complexes in benzene . Additionally, palladium-catalyzed cascade reactions involving the formation of C-C/C-C/C-N bonds have been demonstrated for the synthesis of benzofuro[2,3-c]pyridine skeletons . These findings indicate that "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" may also participate in complex formation and cascade reactions under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the photophysical properties of lanthanide complexes derived from aromatic carboxylic acids have been assessed . The antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been screened, with some compounds identified as potent antioxidants . These studies provide a basis for predicting the properties of "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid," such as its potential antioxidant activity and photophysical behavior.

科学研究应用

抗菌性能

- 合成和抗菌活性:一系列源自 3-吡咯-1-基噻吩并[2,3-b]吡啶-2-羧酸的酰肼(包括与 2-(1,3-苯并二氧杂环-5-氧基)吡啶-3-羧酸相关的化合物)表现出抗菌性能 (Kostenko 等人,2015)。

光物理性质

- 基于镧系元素的配位聚合物:与 2-(1,3-苯并二氧杂环-5-氧基)吡啶-3-羧酸相关的化合物被用于支持镧系元素配位化合物,显示出有趣的光物理性质和在光收集应用中的潜力 (Sivakumar 等人,2011)。

合成化学应用

- 功能化反应:对与该化合物相关的 1H-吡唑-3-羧酸及其衍生物的研究,重点关注与各种双亲核试剂的功能化反应,为合成化学应用提供了见解 (Yıldırım 等人,2005)。

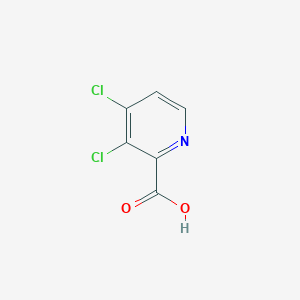

- 吡啶衍生物的抗菌活性:包括 2-氯吡啶-3-羧酸(与 2-(1,3-苯并二氧杂环-5-氧基)吡啶-3-羧酸相关的化合物)在内的新型吡啶衍生物显示出可变的抗菌活性,扩展了对这些化合物在药物化学中的理解 (Patel 等人,2011)。

萃取和稳定性研究

- 反应萃取:已经研究了与该化合物相关的吡啶-2-羧酸的反应萃取,这在药物和除草剂生产过程中具有重要意义 (Datta & Kumar,2014)。

- 稳定性分析:对与 2-(1,3-苯并二氧杂环-5-氧基)吡啶-3-羧酸在结构上相似的化合物的稳定性进行了研究,为药物制剂和开发提供了有价值的信息 (Bray 等人,2001)。

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-2-1-5-14-12(9)19-8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXHQOGRXQVZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371672 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid | |

CAS RN |

214758-41-5 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)